molecular formula C19H12N2O4 B14389519 2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- CAS No. 88353-27-9

2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro-

Cat. No.: B14389519
CAS No.: 88353-27-9
M. Wt: 332.3 g/mol
InChI Key: RVXDCCXHPUPBRH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- is a complex organic compound that belongs to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with a naphthalenylamino group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2H-1-Benzopyran-2-one to introduce the nitro group at the 3-position, followed by the substitution reaction with 1-naphthylamine to attach the naphthalenylamino group at the 4-position. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The naphthalenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Organic solvents like dichloromethane and catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted products from electrophilic substitution reactions.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalenylamino group can also participate in binding interactions with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
  • 2H-1-Benzopyran-2-one, 7-methyl-
  • 2H-1-Benzopyran-2-one, 7-methoxy-

Uniqueness

2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

88353-27-9

Molecular Formula

C19H12N2O4

Molecular Weight

332.3 g/mol

IUPAC Name

4-(naphthalen-1-ylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C19H12N2O4/c22-19-18(21(23)24)17(14-9-3-4-11-16(14)25-19)20-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,20H

InChI Key

RVXDCCXHPUPBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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